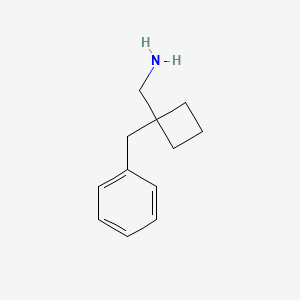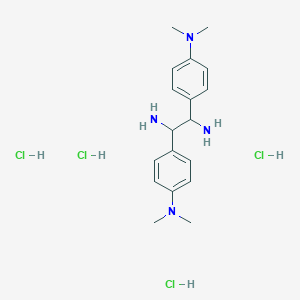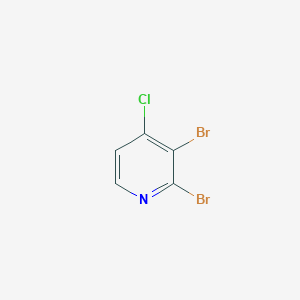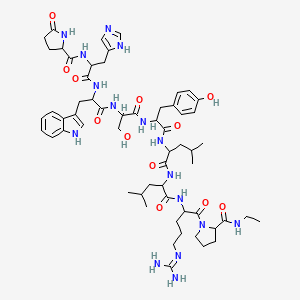![molecular formula C15H17NO2S B12108589 (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)
(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-dien ist eine bicyclische Verbindung, die eine Tolylsulfonylgruppe aufweist, die an ein Stickstoffatom innerhalb eines neungliedrigen Rings gebunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-dien beinhaltet typischerweise die Reaktion eines geeigneten bicyclischen Vorläufers mit p-Toluolsulfonylchlorid unter basischen Bedingungen. Die Reaktion wird häufig in Gegenwart einer Base wie Triethylamin oder Pyridin durchgeführt, um die Bildung der Sulfonamidbindung zu erleichtern.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur und Lösungsmittelwahl, beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und andere fortschrittliche Fertigungstechniken könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene typically involves the reaction of a suitable bicyclic precursor with p-toluenesulfonyl chloride under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-dien kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Sulfonylgruppe, unter Verwendung von Reagenzien wie Natriummethoxid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem wässrigen Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfonderivaten.
Reduktion: Bildung des entsprechenden Amins.
Substitution: Bildung von methoxysubstituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-dien als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Verbindungen.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde verwendet werden, um Enzymwechselwirkungen und Bindungsaffinitäten zu untersuchen. Seine bicyclische Struktur macht sie zu einem geeigneten Kandidaten für die Untersuchung der Konformationsvorlieben biologisch aktiver Moleküle.
Medizin
In der Medizin hat (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-dien potenzielle Anwendungen als Pharmakophor im Wirkstoffdesign. Seine Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika.
Industrie
Im Industriesektor kann diese Verbindung bei der Synthese von Spezialchemikalien und -materialien verwendet werden. Seine einzigartigen Eigenschaften können zur Entwicklung neuer Polymere oder fortschrittlicher Materialien mit spezifischen Funktionalitäten führen.
Wirkmechanismus
Der Wirkmechanismus von (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-dien beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonylgruppe kann starke Wasserstoffbrückenbindungen mit Aminosäureresten in Proteinen bilden, was zur Hemmung oder Aktivierung der Enzymaktivität führt. Die bicyclische Struktur ermöglicht eine enge Bindung an Rezeptorstellen, was ihre Wirksamkeit als bioaktives Molekül erhöht.
Wirkmechanismus
The mechanism of action of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The bicyclic structure allows for tight binding to receptor sites, enhancing its efficacy as a bioactive molecule.
Eigenschaften
IUPAC Name |
9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDBZDLANAJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
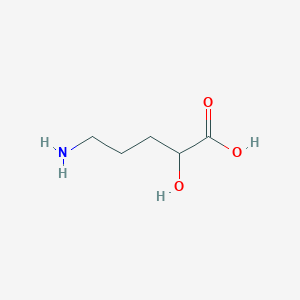
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)


![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
amine](/img/structure/B12108554.png)
